
4-(Acetyloxy)but-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetyloxy)but-2-ynoic acid is an organic compound with the molecular formula C6H6O4 It is characterized by the presence of an acetyloxy group attached to a but-2-ynoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetyloxy)but-2-ynoic acid typically involves the acetylation of but-2-ynoic acid. One common method is the reaction of but-2-ynoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 4-(Acetyloxy)but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted but-2-ynoic acid derivatives.
科学的研究の応用
4-(Acetyloxy)but-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4-(Acetyloxy)but-2-ynoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The alkyne group can interact with enzymes and other proteins, potentially leading to inhibition or modulation of their activities.
類似化合物との比較
But-2-ynoic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
4-Hydroxybut-2-ynoic acid: Contains a hydroxy group instead of an acetyloxy group, leading to different reactivity and applications.
4-(Methoxy)but-2-ynoic acid: The methoxy group provides different chemical properties compared to the acetyloxy group.
特性
CAS番号 |
88550-28-1 |
|---|---|
分子式 |
C6H6O4 |
分子量 |
142.11 g/mol |
IUPAC名 |
4-acetyloxybut-2-ynoic acid |
InChI |
InChI=1S/C6H6O4/c1-5(7)10-4-2-3-6(8)9/h4H2,1H3,(H,8,9) |
InChIキー |
HZPKZTDDOZLGLB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


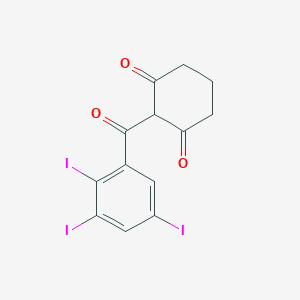
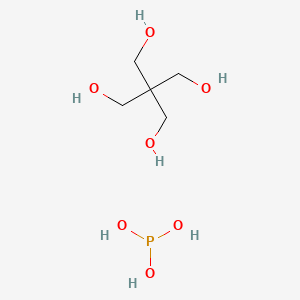
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)

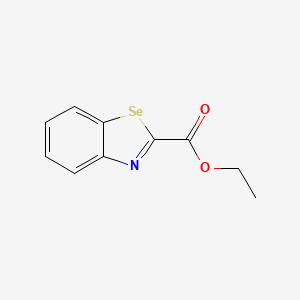
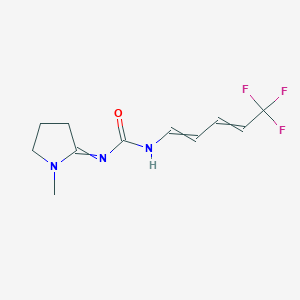
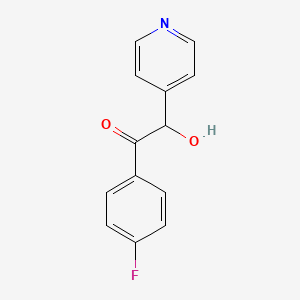

![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
dimethylsilane](/img/structure/B14390258.png)


![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)
![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)
